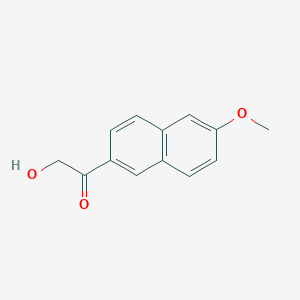

2-Hydroxy-1-(6-methoxy-2-naphthyl)ethanone

Description

Contextual Significance of Naphthalene (B1677914) Scaffolds in Organic Chemistry

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a cornerstone in organic and medicinal chemistry. tandfonline.com Its rigid, planar structure and electron-rich nature make it an ideal foundation for the synthesis of a diverse array of complex molecules. bldpharm.comchemsrc.com The ability to functionalize the naphthalene core at various positions allows for the fine-tuning of electronic and steric properties, leading to a broad spectrum of chemical reactivity and biological activity. rsc.org Naphthalene derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials science. bldpharm.com

Overview of Functionalized Ethanone (B97240) Structures in Synthetic Strategies

Functionalized ethanone structures, characterized by a carbonyl group attached to a methyl group and another organic substituent, are pivotal intermediates in organic synthesis. The ethanone moiety is a versatile functional group that can participate in a wide range of chemical transformations, including aldol (B89426) condensations, alpha-halogenation, and oxidation-reduction reactions. The presence of other functional groups on the ethanone structure, such as hydroxyl or methoxy (B1213986) groups, further expands its synthetic utility, providing handles for more complex molecular architectures.

Positioning of 2-Hydroxy-1-(6-methoxy-2-naphthyl)ethanone within Naphthyl Carbonyl Chemistry

This compound, with the chemical formula C₁₃H₁₂O₃, is a specific derivative within the broader class of naphthyl carbonyl compounds. Its structure features a naphthalene core substituted with a methoxy group at the 6-position and a 2-hydroxyethanone group at the 2-position. While its direct precursor, 2-acetyl-6-methoxynaphthalene (B28280), is a well-documented intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952), detailed research findings specifically on this compound are not widely available in publicly accessible scientific literature.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1538877-83-6 |

| Molecular Formula | C₁₃H₁₂O₃ |

| Molecular Weight | 216.23 g/mol |

Due to the limited availability of dedicated research on this compound, a detailed exposition of its synthesis, properties, and applications remains an area for future investigation. The following table lists the chemical compounds mentioned in this article.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H12O3 |

|---|---|

Molecular Weight |

216.23 g/mol |

IUPAC Name |

2-hydroxy-1-(6-methoxynaphthalen-2-yl)ethanone |

InChI |

InChI=1S/C13H12O3/c1-16-12-5-4-9-6-11(13(15)8-14)3-2-10(9)7-12/h2-7,14H,8H2,1H3 |

InChI Key |

MJCPFSPPNFTSMO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)CO |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches

Retrosynthetic Analysis of 2-Hydroxy-1-(6-methoxy-2-naphthyl)ethanone

Retrosynthetic analysis is a powerful tool for devising synthetic routes by systematically breaking down a target molecule into simpler, commercially available starting materials. For this compound, several logical disconnections can be envisioned.

Disconnection at the Carbonyl-Alpha-Carbon Bond

A primary disconnection strategy for α-hydroxy ketones involves cleaving the bond between the carbonyl group and the α-carbon bearing the hydroxyl group. This approach simplifies the target molecule into two key synthons: a naphthoyl cation and a hydroxymethylene anion.

Target Molecule: this compound

Disconnection: C(O)-CH₂(OH) bond

Synthons: (6-methoxy-2-naphthyl)C⁺=O (an acyl cation) and ⁻CH₂OH (a hydroxymethyl anion)

The synthetic equivalents for these synthons would be a reactive derivative of 6-methoxy-2-naphthoic acid (such as an acid chloride or ester) and a formaldehyde equivalent or a protected hydroxymethyl organometallic reagent.

Disconnection at the Naphthyl-Carbonyl Bond

An alternative retrosynthetic approach involves the disconnection of the bond between the naphthalene (B1677914) ring and the carbonyl carbon. This strategy is characteristic of methods used to construct aryl ketones.

Target Molecule: this compound

Disconnection: Naphthyl-C(O) bond

Synthons: 6-methoxy-2-naphthyl anion and a 2-hydroxyacetyl cation.

The corresponding synthetic equivalents would be a 6-methoxy-2-naphthyl organometallic reagent (e.g., a Grignard or organolithium reagent) and a derivative of glycolic acid (e.g., an acid chloride or ester with a protected hydroxyl group).

Strategies for Introducing the Hydroxyl Functionality

A common and effective strategy involves introducing the hydroxyl group at a late stage of the synthesis, specifically onto a pre-formed ketone precursor, 1-(6-methoxy-2-naphthyl)ethanone. This is a type of functional group interconversion (FGI). The primary method for this transformation is the α-hydroxylation of the ketone. This can be achieved through the formation of an enolate or a silyl enol ether intermediate, followed by oxidation.

Various oxidizing agents can be employed for this purpose, including:

Molecular oxygen (O₂) in the presence of a strong base.

Peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), which can oxidize silyl enol ethers in a process known as the Rubottom oxidation. organic-chemistry.org

Hypervalent iodine reagents.

Classical and Modern Synthesis Routes for Naphthyl Ketones

The synthesis of the key intermediate, 1-(6-methoxy-2-naphthyl)ethanone, is pivotal. This is typically achieved through the acylation of 2-methoxynaphthalene.

Friedel-Crafts Acylation of 2-Methoxynaphthalene and its Analogues

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. The reaction of 2-methoxynaphthalene with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst, leads to the formation of acetyl-2-methoxynaphthalene isomers. The methoxy (B1213986) group is an activating, ortho-, para-directing group. In the case of 2-methoxynaphthalene, the primary sites of substitution are the 1- and 6-positions.

The regioselectivity of the Friedel-Crafts acylation of 2-methoxynaphthalene is highly dependent on the reaction conditions, including the choice of catalyst and solvent. The kinetically favored product is often the 1-acetyl-2-methoxynaphthalene, while the thermodynamically more stable isomer is the desired 2-acetyl-6-methoxynaphthalene (B28280). researchgate.net Reaction conditions can be optimized to favor the formation of the 6-substituted product, often through isomerization of the initially formed 1-isomer. ntu.edu.tw

For instance, the use of nitrobenzene as a solvent in the presence of aluminum chloride has been shown to favor the formation of 2-acetyl-6-methoxynaphthalene. orgsyn.org Modern approaches have also utilized solid acid catalysts, such as zeolites, to improve regioselectivity and facilitate catalyst recovery. ntu.edu.tw

Below is a table summarizing the influence of different catalysts and solvents on the regioselectivity of the Friedel-Crafts acetylation of 2-methoxynaphthalene.

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Major Product | Reference |

|---|---|---|---|---|---|

| AlCl₃ | Acetyl chloride | Carbon disulphide | - | 1-acetyl-2-methoxynaphthalene | rsc.org |

| AlCl₃ | Acetyl chloride | Nitrobenzene | 10.5-13 | 2-acetyl-6-methoxynaphthalene | orgsyn.org |

| H-mordenite, H-beta, H-Y zeolites | Acetyl chloride | - | 100-150 | 1-acetyl-2-methoxynaphthalene (initially), rearranges to 2-acetyl-6-methoxynaphthalene | ntu.edu.tw |

Regioselective Functionalization of Naphthalene Core

Achieving high regioselectivity in the functionalization of naphthalene derivatives is a significant challenge in organic synthesis. researchgate.net While electrophilic aromatic substitution reactions like the Friedel-Crafts acylation are common, controlling the position of substitution can be difficult. researchgate.net

For 2-substituted naphthalenes, such as 2-methoxynaphthalene, electrophilic attack can occur at several positions. The electronic properties of the methoxy group favor substitution at the 1- and 6-positions. Steric hindrance can play a role in directing substitution away from the more crowded 1-position, particularly with bulky electrophiles.

Modern synthetic methods are continuously being developed to achieve higher regioselectivity. These include the use of directing groups, transition-metal-catalyzed C-H activation, and the use of specialized catalyst systems that can control the stereoelectronic environment of the reaction. nih.gov These advanced strategies offer the potential for more efficient and selective syntheses of polysubstituted naphthalene derivatives. researchgate.netnih.gov

Conversion of Carboxylic Acid Precursors

The synthesis of α-hydroxy ketones, such as this compound, from carboxylic acid precursors like 6-methoxy-2-naphthoic acid is a multi-step process that is not directly reported but can be achieved through established synthetic transformations. A plausible and strategic pathway involves the initial conversion of the carboxylic acid into an intermediate that can be readily transformed into the target α-hydroxy ketone.

One common strategy begins with the activation of the carboxylic acid, typically by converting it to an acid chloride. This highly reactive intermediate can then be subjected to a variety of reactions to form the ketone, 1-(6-methoxy-2-naphthyl)ethanone. The final step is the introduction of the hydroxyl group at the alpha position (the carbon adjacent to the carbonyl group). This α-hydroxylation of the ketone is a key transformation for which several methods have been developed, including oxidation of the corresponding enolate.

Alternatively, a more contemporary approach involves the asymmetric synthesis of α-hydroxy ketones through the organocatalytic enantioselective decarboxylative chlorination of β-ketocarboxylic acids, followed by nucleophilic substitution with a hydroxide (B78521) ion. nih.gov While this method requires a β-ketocarboxylic acid precursor, it offers a pathway to chiral tertiary α-hydroxy ketones with high enantiopurity. nih.gov

Enantioselective Synthesis of Chiral Derivatives

While this compound itself is achiral, its reduction leads to the chiral alcohol 1-(6-methoxy-2-naphthyl)ethanol, a key chiral intermediate. The enantioselective synthesis of this alcohol is of paramount importance, and various strategies have been developed to control its stereochemistry.

The asymmetric reduction of the prochiral ketone, 1-(6-methoxy-2-naphthyl)ethanone, is a direct and efficient method for producing enantiomerically enriched 1-(6-methoxy-2-naphthyl)ethanol. This transformation is typically achieved using chiral reducing agents or catalytic systems. Prominent among these are catalysts based on ruthenium, rhodium, or iridium, complexed with chiral ligands. These metal-ligand complexes can deliver a hydride to one face of the ketone preferentially, leading to a high excess of one enantiomer of the alcohol. The choice of catalyst and reaction conditions is crucial for achieving high yields and enantioselectivity.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is a powerful tool in asymmetric synthesis. sigmaaldrich.comrsc.org In the context of synthesizing chiral derivatives of this compound, an auxiliary could be attached to a precursor molecule to control the stereochemistry of a key bond-forming step.

For example, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide, could be acylated with a derivative of 6-methoxy-2-naphthalene. The resulting system would possess a chiral environment, allowing for diastereoselective reactions, such as an alkylation or an aldol (B89426) reaction, at the α-carbon. Subsequent removal of the auxiliary would yield an enantiomerically enriched product. While effective, this method requires additional steps for the attachment and removal of the auxiliary. wikipedia.orgsigmaaldrich.com

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral compounds. Enzymes, operating under mild conditions in aqueous or mixed aqueous/organic media, can exhibit exquisite chemo-, regio-, and stereoselectivity.

The asymmetric reduction of 1-(6-methoxy-2-naphthyl)ethanone to the corresponding chiral alcohol has been successfully achieved using whole-cell biocatalysts. For instance, the yeast Candida parapsilosis ATCC 7330 has been reported as a versatile biocatalyst for mediating redox reactions to prepare optically pure secondary alcohols with enantiomeric excess (ee) values often exceeding 99%.

Furthermore, the deracemization of racemic 1-(6-methoxy-2-naphthyl)ethanol to yield the enantiopure S-form has been accomplished using whole cells of Rhodotorula kratochvilovae (MTCC 13029). This process occurs through the formation of a ketone intermediate. The optimization of physicochemical parameters, such as substrate concentration, temperature, and pH, can lead to high yields and excellent enantioselectivity.

| Biocatalyst | Transformation | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| Candida parapsilosis ATCC 7330 | Asymmetric Reduction | 1-(6-Methoxy-2-naphthyl)ethanone | (S)-1-(6-Methoxy-2-naphthyl)ethanol | >99 | >99 |

| Rhodotorula kratochvilovae (CHF-15P) | Deracemization | rac-1-(6-Methoxy-2-naphthyl)ethanol | (S)-1-(6-Methoxy-2-naphthyl)ethanol | 92.3 | >99 |

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. This involves the use of less hazardous reagents, alternative energy sources, and the elimination of volatile organic solvents.

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the need for solvents, which are often a major source of waste and environmental concern. The Friedel-Crafts acylation of 2-methoxynaphthalene to produce 2-acetyl-6-methoxynaphthalene, a direct precursor to the target compound, has been successfully performed under solvent-free conditions. researchgate.net

These reactions often employ solid acid catalysts, such as zeolites or salts of heteropolyacids like tungstophosphoric acid (TPA) and tungstosilicic acid (TSA). These catalysts are reusable, non-corrosive, and can be easily separated from the reaction mixture, adding to the sustainability of the process. The reaction can be performed by heating a mixture of 2-methoxynaphthalene, acetic anhydride, and the catalyst. Microwave-assisted organic synthesis (MAOS) can also be employed in conjunction with solvent-free conditions to dramatically reduce reaction times and improve energy efficiency. chemicaljournals.com

| Catalyst | Reaction | Conditions | Key Advantage |

|---|---|---|---|

| Aluminum/Copper salts of TPA and TSA | Acylation of 2-methoxynaphthalene | Solvent-free, excess acetic anhydride | High acidity, eco-efficient process |

| HBEA Zeolite | Acetylation of 2-methoxynaphthalene | Solvent-free, modest temperatures | High yields of para-acetylated product, reusable catalyst researchgate.net |

| Microwave Irradiation | General (e.g., Acetylation) | Solvent-free or minimal solvent | Rapid heating, reduced reaction times, energy efficient chemicaljournals.com |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. This method utilizes microwave radiation to heat reactants directly and uniformly, which can significantly reduce reaction times from hours to minutes. Although specific protocols for the microwave-assisted synthesis of this compound are not extensively documented, the effectiveness of this technique has been demonstrated for structurally related compounds, such as other naphthalene and hydroxyacetophenone derivatives.

Research into the microwave-assisted synthesis of various organic molecules demonstrates several key advantages:

Rapid Reaction Times: Microwave irradiation can dramatically shorten the time required for reactions to reach completion.

Improved Yields: Often, the yields obtained through microwave assistance are higher than those from traditional reflux methods.

Greener Chemistry: This technique is considered a green chemistry approach as it is more energy-efficient and can reduce or eliminate the need for catalysts and solvents.

For instance, an efficient microwave-assisted, one-step synthesis has been developed for mono- and disubstituted Mannich bases of 4-hydroxyacetophenone, achieving quantitative yields in a short, non-catalyzed reaction. nih.gov Similarly, various 2-naphthamide derivatives have been synthesized using a multi-step microwave-assisted process. acs.org These examples underscore the potential of applying microwave irradiation to the synthesis of other complex acetophenones and naphthalenes.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Compounds

| Reaction Type | Conventional Method Time | Microwave Method Time | Yield Improvement | Reference |

|---|---|---|---|---|

| Mannich Reaction (4-hydroxyacetophenone) | Not specified | 5-30 min | Quantitative yields achieved | nih.gov |

| Thiazolidinone Synthesis (from naphthylamine) | 8-12 hours | 5-12 min | Yields of 41%-67% | hep.com.cn |

This table illustrates the general advantages of microwave-assisted synthesis for compounds containing naphthalene or acetophenone moieties, based on available literature.

Photochemical Routes

Photochemical reactions utilize light energy to induce chemical transformations, often enabling the synthesis of unique molecular structures that are inaccessible through thermal methods. msu.edu The study of photochemical routes for ketones, particularly aromatic ketones, is a well-established field. Naphthyl ketones, due to their chromophore, are known to be photochemically active.

Research on the closely related compound Nabumetone (4-(6-methoxy-2-naphthyl)butan-2-one) provides significant insight into the photochemical behavior of the 6-methoxy-2-naphthyl ketone scaffold. Studies have shown that Nabumetone is photolabile and degrades under UV and natural sunlight exposure. nih.govisc.ac This photodegradation involves the generation of reactive oxygen species (ROS) and leads to the formation of various photoproducts. nih.gov

The primary photodegradation products of Nabumetone in aqueous solutions include:

6-methoxy-2-naphthaldehyde: Formed via photo-oxidation of the side chain. isc.ac

4-(6-methoxy-2-naphthyl)-3-buten-2-one: Detected as another degradation product. isc.ac

The study of β-naphthyl alkyl ketones in solution has also shown that they undergo photolysis upon irradiation. bgu.ac.il This inherent photoreactivity highlights both the potential and the challenges of using photochemical methods for synthesis. While light can be used to construct complex molecules, the stability of the target compound under irradiation is a critical factor. A synthetic photochemical route for this compound would need to be carefully designed to favor the desired product formation over potential degradation pathways.

Table 2: Photochemical Reactivity of Related Naphthyl Ketones

| Compound | Irradiation Conditions | Observed Outcome | Key Findings | Reference |

|---|---|---|---|---|

| Nabumetone | UV-Vis, Sunlight | Photodegradation | Formation of 6-methoxy-2-naphthaldehyde and other products. | isc.ac |

| Nabumetone | UVA, UVB, Sunlight | Phototoxicity and Photogenotoxicity | Time-dependent photodegradation, generation of ROS. | nih.gov |

This table summarizes the outcomes of photochemical studies on related compounds, demonstrating the reactivity of the naphthyl ketone structure to light.

Chemical Reactivity and Derivatization Studies

Reactions at the Ketone Moiety

The carbonyl group of the ketone is a primary site for nucleophilic addition, making it susceptible to reduction by various agents and condensation with other carbonyl compounds. These reactions are fundamental in synthetic organic chemistry for creating new carbon-carbon and carbon-hydrogen bonds.

The reduction of the ketone in 2-Hydroxy-1-(6-methoxy-2-naphthyl)ethanone yields the corresponding secondary alcohol, 1-(6-Methoxy-2-naphthyl)ethanol. nih.govmedchemexpress.comchemodex.com This transformation is a common and crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The reduction can be achieved through several methods, including catalytic hydrogenation and the use of hydride reagents.

Catalytic hydrogenation is an efficient and environmentally friendly method for the reduction of ketones to secondary alcohols using molecular hydrogen (H₂) in the presence of a metal catalyst. researchgate.net For α-hydroxy aromatic ketones, specialized catalyst systems have been developed to achieve high reactivity and selectivity. For instance, isoelectronic Cp*Ir(OTf)(MsDpen) complexes have proven effective for the hydrogenation of α-hydroxyacetophenone, a structurally similar compound. nih.gov In a typical procedure, the ketone is hydrogenated in a solvent like methanol (B129727) at elevated temperature and pressure, yielding the desired diol with high enantioselectivity when a chiral catalyst is used. nih.gov

Other successful catalyst systems for the hydrogenation of aryl ketones include ruthenium-based complexes. rsc.org For example, Noyori-Ikariya catalysts are well-established for the asymmetric transfer hydrogenation of ortho-hydroxyphenyl ketones, where a hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine mixture is used instead of H₂ gas. ufmg.brresearchgate.net The reaction mechanism involves the formation of a ruthenium hydride species that transfers hydrogen to the ketone via a six-membered transition state. ufmg.br

Hydride-based reagents are widely used for the reduction of ketones due to their high efficiency and mild reaction conditions. Sodium borohydride (B1222165) (NaBH₄) is a particularly common choice for this transformation because it is a mild and selective reducing agent that readily converts aldehydes and ketones to their corresponding alcohols. commonorganicchemistry.commasterorganicchemistry.com Unlike stronger reducing agents, NaBH₄ typically does not reduce less reactive functional groups such as esters and amides. masterorganicchemistry.com

The reduction of a ketone like 1-(6-methoxy-2-naphthyl)ethanone with sodium borohydride involves the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon. masterorganicchemistry.com This step forms an alkoxide intermediate, which is subsequently protonated by the solvent (typically an alcohol like methanol or ethanol) during the reaction or in a workup step to yield the final secondary alcohol product, 1-(6-Methoxy-2-naphthyl)ethanol. masterorganicchemistry.comblogspot.com To ensure the reaction goes to completion, a slight excess of NaBH₄ is often used. blogspot.com The reaction is exothermic, so the temperature is typically controlled by the slow addition of the ketone to the borohydride solution and the use of an ice bath. blogspot.comscribd.com

Typical Procedure for Hydride Reduction:

Sodium borohydride is dissolved in a suitable alcohol solvent, such as methanol or 95% ethanol, in a flask. blogspot.comscribd.com

The solution is cooled in an ice bath to maintain a low temperature. scribd.com

The ketone, dissolved in a minimal amount of the same solvent, is added dropwise to the stirred NaBH₄ solution. blogspot.com

After the addition is complete, the mixture is stirred for a period (e.g., 15-30 minutes) at room temperature to ensure the reaction is complete. blogspot.comscribd.com

The reaction is quenched, and the product is isolated through extraction and purified.

For condensation reactions such as the Aldol (B89426) or Claisen-Schmidt reaction to occur, the ketone must possess at least one α-hydrogen to form an enolate ion. Therefore, the starting material for the synthesis of chalcones is 1-(6-methoxy-2-naphthyl)ethanone (also known as 2-acetyl-6-methoxynaphthalene), not this compound, as the hydroxyl group at the C-2 position would prevent enolization.

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. jetir.org When a ketone with α-hydrogens, such as 1-(6-methoxy-2-naphthyl)ethanone, reacts with an aromatic aldehyde (which lacks α-hydrogens), the reaction is termed a crossed-aldol condensation. nih.gov This reaction is typically carried out under basic conditions (e.g., using sodium hydroxide (B78521) or potassium hydroxide). nih.gov The base abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (loss of a water molecule) to form a stable, conjugated α,β-unsaturated ketone, which is known as a chalcone (B49325). jetir.org

The Claisen-Schmidt condensation is a specific and widely used type of crossed-aldol condensation between an aromatic aldehyde and an aliphatic or aryl ketone, leading to the synthesis of chalcones. wikipedia.orgtaylorandfrancis.com This reaction is highly efficient for producing α,β-unsaturated ketones. taylorandfrancis.com The synthesis of chalcone derivatives from 2-acetyl-6-methoxynaphthalene (B28280) involves its reaction with various substituted aromatic or heteroaromatic aldehydes in the presence of a base catalyst. researchgate.net

In a typical Claisen-Schmidt procedure, 2-acetyl-6-methoxynaphthalene and a selected aromatic aldehyde are dissolved in a solvent like ethanol, and an aqueous solution of a strong base (e.g., NaOH or KOH) is added. nih.govnih.gov The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of the corresponding 1-(6'-Methoxy-2'-naphthyl)-3-(aryl)-2-propen-1-one (chalcone). researchgate.net This method has been used to synthesize a diverse range of chalcones by varying the substituents on the aromatic aldehyde. researchgate.net

Condensation Reactions

Biginelli and Related Multicomponent Reactions

The Biginelli reaction is a well-established one-pot, three-component synthesis that typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). organic-chemistry.orgnih.gov This acid-catalyzed condensation has seen numerous variations, expanding its scope to include a wide array of substrates. adichemistry.comwikipedia.org

While the classical Biginelli reaction utilizes a β-dicarbonyl compound, the participation of α-hydroxy ketones like this compound is not conventional. The typical mechanism relies on the enolizable nature of the β-ketoester for a crucial nucleophilic addition step. wikipedia.org In the case of an α-hydroxy ketone, the reaction would likely need to proceed through a different pathway, possibly involving an initial aldol-type condensation between the ketone and an aldehyde, followed by reaction with urea.

A hypothetical reaction scheme is presented below, illustrating a potential, though non-standard, Biginelli-type reaction. In this scenario, an aromatic aldehyde first condenses with urea to form an acyliminium ion intermediate. This electrophilic species could then be attacked by the enol form of this compound. Subsequent cyclization and dehydration would yield a tetrasubstituted dihydropyrimidinone derivative. The feasibility and efficiency of such a reaction would be highly dependent on the specific reaction conditions and the choice of catalyst.

Hypothetical Biginelli-type Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| This compound | Aromatic Aldehyde | Urea | Brønsted or Lewis Acid | Substituted Dihydropyrimidinone |

It is important to note that this represents a theoretical application of the Biginelli reaction principles to a non-standard substrate. The presence of the α-hydroxyl group might lead to alternative reaction pathways or require specific catalytic systems to achieve the desired cyclocondensation.

Oxidations

The ketone and α-hydroxyl groups in this compound are both susceptible to oxidation, leading to different structural modifications depending on the reagents and conditions employed.

The Baeyer-Villiger oxidation is a notable reaction that converts ketones into esters through the insertion of an oxygen atom adjacent to the carbonyl group. researchgate.netwikipedia.org This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.orgsigmaaldrich.com The reaction is highly regioselective, with the migratory aptitude of the groups attached to the carbonyl carbon determining the structure of the resulting ester. stackexchange.comox.ac.uk The generally accepted order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org

In the case of this compound, the two groups attached to the carbonyl are the 6-methoxy-2-naphthyl group and the hydroxymethyl group (-CH₂OH). Based on the established migratory preferences, the aryl (6-methoxy-2-naphthyl) group has a significantly higher migratory aptitude than the primary hydroxymethyl group. adichemistry.comyoutube.com

Therefore, the Baeyer-Villiger oxidation of this compound is predicted to yield 6-methoxynaphthalen-2-yl hydroxymethanoate. The reaction involves the migration of the naphthyl group to the adjacent oxygen atom, resulting in the formation of an ester.

Predicted Outcome of Baeyer-Villiger Oxidation

| Substrate | Oxidizing Agent | Predicted Major Product |

| This compound | m-CPBA | 6-Methoxynaphthalen-2-yl hydroxymethanoate |

The term "alpha-hydroxylation modifications" in the context of this compound refers to reactions that chemically alter the existing α-hydroxyl group. A primary transformation in this category is the oxidation of the secondary alcohol to a ketone, which would result in the formation of an α-dicarbonyl compound.

The oxidation of α-hydroxy ketones to the corresponding 1,2-dicarbonyl compounds can be achieved using various oxidizing agents. researchgate.netrsc.org For instance, copper(I)-catalyzed aerobic oxidation is an efficient method for synthesizing α-keto aldehydes from α-hydroxy ketones. rsc.org Other methods include the use of reagents like bismuth(III) oxide or selenium dioxide. This transformation converts the hydroxymethyl group into a formyl group, yielding an α-keto aldehyde.

Oxidation of the Alpha-Hydroxyl Group

| Substrate | Reagent/Catalyst | Product |

| This compound | Cu(I) / O₂ | 2-Oxo-2-(6-methoxy-2-naphthyl)acetaldehyde |

This oxidation provides a pathway to highly reactive α-dicarbonyl species, which are valuable precursors for the synthesis of various heterocyclic compounds, such as quinoxalines and imidazoles.

Reactions at the Hydroxyl Group

The secondary hydroxyl group in this compound can readily undergo reactions typical of alcohols, most notably esterification and etherification. These reactions allow for the introduction of a wide variety of functional groups, further enhancing the synthetic utility of the parent molecule.

Esterification of the hydroxyl group can be accomplished through several standard methods. A common approach is the reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction leads to the formation of an ester linkage at the alpha position to the carbonyl group. For example, treatment with acetic anhydride would yield the corresponding acetate (B1210297) ester.

Representative Esterification Reaction

| Substrate | Reagent | Base | Product |

| This compound | Acetic Anhydride | Pyridine | 2-Oxo-2-(6-methoxy-2-naphthyl)ethyl acetate |

This acylation can be performed with a wide range of acid chlorides or anhydrides, allowing for the synthesis of a library of ester derivatives with varying properties.

The conversion of the hydroxyl group to an ether can be achieved via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comkhanacademy.org This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide. The resulting nucleophilic alkoxide is then treated with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to form the ether. youtube.com

Representative Etherification Reaction (Williamson Synthesis)

| Substrate | Base | Alkylating Agent | Product |

| This compound | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | 2-Methoxy-1-(6-methoxy-2-naphthyl)ethanone |

This reaction provides a reliable route to a variety of ether derivatives, depending on the choice of the alkylating agent.

Oxidation to Carbonyls

The structure of this compound features a secondary alcohol adjacent to a ketone, a functional group arrangement known as an α-hydroxyketone or acyloin. This secondary alcohol is susceptible to oxidation. Standard oxidation procedures in organic chemistry can convert this hydroxyl group into a carbonyl group. This transformation would result in the formation of a 1,2-dicarbonyl compound, specifically 1-(6-methoxy-2-naphthyl)ethane-1,2-dione. While specific studies on this exact molecule are not prevalent, the oxidation of α-hydroxyketones is a fundamental and well-established reaction.

Table 1: Potential Oxidation Transformation

| Starting Material | Oxidizing Agent (Example) | Product |

| This compound | Mild Oxidant (e.g., PCC, Swern Oxidation) | 1-(6-methoxy-2-naphthyl)ethane-1,2-dione |

Reactions at the Naphthalene (B1677914) Core and Methoxy (B1213986) Group

The reactivity of the substituted naphthalene ring system is governed by the electronic properties of its substituents: the methoxy group (-OCH₃) and the hydroxyethanone group (-COCH₂OH).

Electrophilic Aromatic Substitution Patterns

The naphthalene core of the molecule is susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents determine the position of incoming electrophiles.

Methoxy Group (-OCH₃): Located at the 6-position, the methoxy group is a powerful activating group and is ortho, para-directing. Due to resonance, it increases the electron density at the positions ortho (C5 and C7) and para (C4, although this position is on the other ring) to itself. In the naphthalene system, this strongly activates the C5 and C7 positions for electrophilic attack.

Hydroxyethanone Group (-COCH₂OH): Located at the 2-position, the acyl group is deactivating and meta-directing due to its electron-withdrawing nature. It will direct incoming electrophiles to the C5 and C7 positions, which are meta relative to its own position.

In this case, both the activating methoxy group and the deactivating acyl group direct incoming electrophiles to the same positions (C5 and C7). Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are expected to occur preferentially at the C5 and C7 positions of the naphthalene ring.

Methoxy Group Transformations

The methoxy group is a relatively stable ether linkage, but it can be cleaved under specific, often harsh, conditions to yield the corresponding phenol (B47542). This O-demethylation is a common transformation in natural product synthesis and medicinal chemistry. researchgate.net The cleavage of aryl methyl ethers can be achieved using various reagents, including strong protic acids like HBr or HI, or Lewis acids such as BBr₃. researchgate.net Phase-transfer catalysts have also been employed to facilitate this reaction under milder conditions. researchgate.net This transformation converts the 6-methoxy group into a 6-hydroxy group, providing a route to synthesize other derivatives.

Formation of Heterocyclic Compounds

The ketone functionality in this compound serves as a key handle for the synthesis of various heterocyclic compounds. A common strategy involves its conversion into an α,β-unsaturated ketone intermediate.

Pyrazoline Derivatives from Chalcone Intermediates

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they can be readily synthesized from chalcone precursors. pnrjournal.comresearchgate.net The synthesis involves a two-step process starting from the parent ketone, 1-(6-methoxy-2-naphthyl)ethanone.

Chalcone Formation: The ketone undergoes a base-catalyzed Claisen-Schmidt condensation with an aromatic aldehyde. This reaction forms a chalcone, which is an α,β-unsaturated ketone.

Cyclization: The resulting chalcone is then reacted with hydrazine (B178648) hydrate (B1144303) (H₂N-NH₂) or a substituted hydrazine. The reaction proceeds via a cyclocondensation reaction to form the five-membered pyrazoline ring. derpharmachemica.com

Table 2: General Synthesis of Pyrazoline Derivatives

| Step | Reactants | Conditions | Intermediate/Product |

| 1 | 1-(6-methoxy-2-naphthyl)ethanone + Aromatic Aldehyde | Base Catalyst (e.g., NaOH, KOH) in Ethanol | 1-(6-methoxy-2-naphthyl)-3-(aryl)prop-2-en-1-one (Chalcone) |

| 2 | Chalcone + Hydrazine Hydrate | Reflux in Ethanol | 5-aryl-3-(6-methoxy-2-naphthyl)-4,5-dihydro-1H-pyrazole (Pyrazoline) |

Pyrimidinethione Derivatives from Ketone and Aldehyde Condensations

Pyrimidinethiones, six-membered heterocyclic rings containing two nitrogen atoms and a sulfur atom, can also be synthesized from chalcone intermediates. juniperpublishers.comresearchgate.net This synthesis is a multicomponent reaction that follows the initial formation of the chalcone.

The chalcone derived from 1-(6-methoxy-2-naphthyl)ethanone is reacted with thiourea in the presence of a strong base, such as potassium hydroxide, in an alcoholic solvent. derpharmachemica.comjuniperpublishers.com The reaction involves the Michael addition of thiourea to the α,β-unsaturated system of the chalcone, followed by intramolecular cyclization and dehydration to afford the final pyrimidinethione product. researchgate.net

Table 3: General Synthesis of Pyrimidinethione Derivatives

| Reactants | Conditions | Product |

| 1-(6-methoxy-2-naphthyl)-3-(aryl)prop-2-en-1-one (Chalcone) + Thiourea | Base Catalyst (e.g., KOH) in Ethanol, Reflux | 4-aryl-6-(6-methoxy-2-naphthyl)pyrimidine-2(1H)-thione |

Chromene and Benzopyran Derivatives

The chemical scaffold of this compound serves as a valuable starting point for the synthesis of more complex heterocyclic systems, including chromene and benzopyran derivatives. These oxygen-containing heterocycles are of significant interest in medicinal chemistry due to their wide range of biological activities. The reactivity of the parent compound, characterized by the presence of a phenolic hydroxyl group and a ketone moiety on the naphthalene core, allows for various cyclization strategies to construct the additional pyran ring.

One of the primary pathways to benzopyran derivatives from 2-hydroxy-1-aryl ethanones involves an initial condensation reaction followed by intramolecular cyclization. A key example of this strategy is the Claisen-Schmidt condensation, which is a well-established method for the formation of chalcones or their analogs.

In a synthetic approach analogous to that used for similar hydroxyacetonaphthones, this compound can be reacted with an appropriate aldehyde, such as 2-methoxybenzaldehyde, in the presence of a base like potassium hydroxide in an alcoholic solvent. This reaction first yields an intermediate chalcone, 1-(6-methoxy-2-hydroxynaphthyl)-3-(2-methoxyphenyl)prop-2-en-1-one. The formation of this intermediate is driven by the base-catalyzed condensation between the enolate of the starting ketone and the aldehyde.

Following the formation of the chalcone, an acid-catalyzed intramolecular cyclization can be induced. Treatment of the chalcone intermediate with a catalytic amount of a strong acid, such as concentrated hydrochloric acid, in a solvent like dimethyl sulfoxide (B87167) (DMSO), facilitates the cyclization to the corresponding flavanone, which is a dihydrobenzopyran-4-one derivative. This acid-catalyzed ring closure proceeds via a Michael-type addition of the phenolic hydroxyl group to the α,β-unsaturated ketone system of the chalcone. This two-step, one-pot synthesis provides a versatile route to functionalized benzopyran systems.

While direct, documented syntheses of chromene derivatives starting from this compound are not extensively reported in the literature, other general methods for chromene synthesis using related hydroxyaryl ketones suggest plausible routes. For instance, the Kabbe condensation offers a pathway to chroman-4-ones, which are precursors to chromenes. This reaction typically involves the condensation of a hydroxyacetophenone with a ketone in the presence of a secondary amine and a catalytic amount of an acid. By adapting this methodology, this compound could potentially be reacted with various ketones to yield substituted naphthochroman-4-ones.

Furthermore, multi-component reactions are a powerful tool for the synthesis of highly functionalized chromene derivatives. A common approach involves the one-pot reaction of a phenol or naphthol, an aldehyde, and a compound with an active methylene (B1212753) group, such as malononitrile, in the presence of a suitable catalyst. While this method typically utilizes a naphthol rather than a hydroxyacetonaphthone, modifications of this reaction could potentially accommodate this compound to produce 2-amino-4H-naphthopyran derivatives.

The following table summarizes the potential synthetic pathways for the derivatization of this compound into chromene and benzopyran derivatives based on analogous reactions.

| Reaction Type | Reagents and Conditions | Intermediate Product | Final Product Class |

| Claisen-Schmidt Condensation followed by Cyclization | 1. Aldehyde (e.g., 2-methoxybenzaldehyde), aq. KOH, Ethanol2. conc. HCl, DMSO | Chalcone | Dihydrobenzopyran-4-one (Flavanone) |

| Kabbe Condensation (Hypothetical) | Ketone, Pyrrolidine, Butyric acid, DMSO | - | Naphthochroman-4-one |

| Multi-component Reaction (Hypothetical) | Aldehyde, Malononitrile, Catalyst (e.g., diammonium hydrogen phosphate) | - | 2-Amino-4H-naphthopyran |

These derivatization strategies highlight the synthetic utility of this compound as a precursor for generating a library of complex heterocyclic compounds with potential biological applications. The specific reaction conditions and the choice of reagents would allow for the introduction of diverse substituents, enabling the fine-tuning of the physicochemical and pharmacological properties of the resulting chromene and benzopyran derivatives.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the determination of the molecular structure of organic compounds in solution.

Proton (¹H) NMR Chemical Shift Analysis

¹H NMR spectroscopy would provide crucial information about the electronic environment of the hydrogen atoms in the molecule. The expected spectrum would show distinct signals for the aromatic protons on the naphthalene (B1677914) ring, the methylene (B1212753) protons of the hydroxyethanone group, the methoxy (B1213986) protons, and the hydroxyl proton. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would allow for the precise assignment of each proton to its position in the molecular structure.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon, the carbons of the naphthalene ring, the methylene carbon, and the methoxy carbon would be indicative of their chemical environments. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques would be employed to establish the connectivity between atoms. Correlation Spectroscopy (COSY) would reveal proton-proton couplings within the same spin system. Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) would correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would show correlations between protons and carbons that are two or three bonds apart, which is essential for assembling the complete molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-Hydroxy-1-(6-methoxy-2-naphthyl)ethanone, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (O-H) group, the carbonyl (C=O) group of the ketone, the C-O stretching of the methoxy group and the alcohol, and the C=C stretching of the aromatic naphthalene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be utilized to determine the molecular weight of the compound and to gain insight into its structure through fragmentation analysis. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The fragmentation pattern, which results from the cleavage of specific bonds under the high-energy conditions of the mass spectrometer, would provide valuable information for confirming the structure.

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

While the methodologies for the complete spectroscopic and analytical characterization of this compound are well-established, the absence of publicly available experimental data for this specific compound prevents a detailed discussion of its structural features. Further research and publication of its synthesis and characterization are required to populate the analytical framework outlined above.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable in the pharmaceutical and chemical industries for the separation, identification, and quantification of compounds. For a substance like this compound, these methods are crucial for assessing its purity, identifying any related substances or impurities, and for preparative-scale separation. The choice of technique depends on the compound's physicochemical properties, such as its polarity, volatility, and thermal stability. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed chromatographic methods for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds. Given the structure of this compound, which includes a polar hydroxyl group and a relatively high molecular weight, HPLC, particularly in the reversed-phase mode, is an exceptionally suitable method for its purity assessment and quantification.

In reversed-phase HPLC, a nonpolar stationary phase (commonly a C18 or C8 bonded silica) is used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound and its potential impurities, gradient elution is often preferred over isocratic elution. ijpsdronline.comtandfonline.com A gradient elution, where the composition of the mobile phase is changed over time, allows for the effective separation of compounds with a wider range of polarities. tandfonline.com

The method development for analyzing this compound would involve optimizing parameters such as the column type, mobile phase composition (including pH adjustment with modifiers like acetic acid or ortho-phosphoric acid), flow rate, and detector wavelength. ijpsdronline.comtandfonline.com UV detection is commonly employed for aromatic compounds, with the wavelength set to a maximum absorbance of the chromophore, which for the naphthyl group would be around 230-254 nm. ijpsdronline.commdpi.com The retention time of the main peak corresponding to this compound is used for identification, while the peak area is used for quantification. Purity is assessed by detecting and quantifying any other peaks present in the chromatogram.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 10 | |

| 15 | |

| 17 | |

| 20 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 245 nm |

This table presents a hypothetical but representative set of HPLC conditions based on methods used for structurally similar compounds like naproxen (B1676952) and its derivatives. ijpsdronline.comtandfonline.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds. While this compound possesses a polar hydroxyl group that can decrease its volatility and may lead to peak tailing, this can be addressed through derivatization.

A common derivatization technique for compounds with active hydrogen atoms (like those in hydroxyl groups) is silylation. dergipark.org.tr Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group, thereby increasing the compound's volatility and improving its chromatographic behavior. dergipark.org.tr

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (typically helium) through a capillary column. The column, often coated with a nonpolar or medium-polarity stationary phase like a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), separates the components of the mixture based on their boiling points and interactions with the stationary phase. dergipark.org.tr

As the separated components elute from the column, they enter the mass spectrometer. In the ion source, they are typically ionized by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam (commonly at 70 eV). whitman.edu This causes the molecules to fragment into characteristic patterns of ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used for structural elucidation and confirmation of the compound's identity. For this compound, characteristic fragments would be expected from the cleavage of the acyl group and fragmentation of the methoxynaphthalene ring system. The molecular ion peak, if observed, would confirm the molecular weight of the derivatized compound.

Table 2: Representative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

| GC System | |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Split (e.g., 20:1 ratio) |

| Oven Temperature Program | Initial 150 °C for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min |

| MS System | |

| Ionization Mode | Electron Impact (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | 50-500 amu |

| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

This table outlines plausible GC-MS conditions for the analysis of the silylated form of the target compound, extrapolated from methods for related substances like naproxen. dergipark.org.trdergipark.org.tr

Following a comprehensive search for scholarly articles and data pertaining to the theoretical and computational chemistry studies of "this compound," it has been determined that there is a notable absence of specific research focused on the detailed quantum chemical calculations and molecular dynamics simulations as outlined in the user's request.

The scientific literature does not appear to contain dedicated studies on the electronic structure, molecular orbital analysis, spectroscopic property prediction, reaction pathways, conformational analysis, or interaction studies of this particular compound. While the compound is known, particularly as a reference standard or an intermediate in chemical synthesis, in-depth computational analyses as specified in the prompt are not available in the public domain.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without resorting to speculation or including information on unrelated compounds, which would violate the user's explicit instructions. The generation of data tables and detailed research findings is contingent on the existence of primary research, which could not be located for "this compound" in the context of the requested theoretical and computational chemistry studies.

Theoretical and Computational Chemistry Studies

Structure-Reactivity Relationship Modeling

The exploration of the structure-reactivity relationship of "2-Hydroxy-1-(6-methoxy-2-naphthyl)ethanone" involves computational methodologies to understand how its chemical structure influences its reactivity. A primary approach in this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. These models are mathematical representations that correlate variations in the chemical structure with changes in chemical reactivity or biological activity.

For a molecule like "this compound," a QSAR study would typically involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure and are categorized as follows:

Electronic Descriptors: These pertain to the electron distribution in the molecule and are crucial for understanding reaction mechanisms. Examples include atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability and reactivity.

Steric Descriptors: These describe the three-dimensional arrangement of atoms and the bulk of the molecule. Descriptors such as molecular volume, surface area, and specific conformational angles influence how the molecule interacts with other reactants or biological targets.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and the degree of branching.

The development of a QSAR model for "this compound" and its analogs would follow a systematic process. Initially, a dataset of structurally similar compounds with known reactivity data would be compiled. Subsequently, a wide range of molecular descriptors for each compound would be calculated using computational chemistry software. Through statistical methods such as multiple linear regression or machine learning algorithms, a model is then built to establish a predictive relationship between the descriptors and the observed reactivity.

While a specific QSAR model for "this compound" is not extensively documented in publicly available literature, the principles of such modeling are well-established for similar aromatic ketones and naphthalene (B1677914) derivatives.

Table 1: Key Molecular Descriptors for Structure-Reactivity Modeling of "this compound"

| Descriptor Category | Specific Descriptor | Relevance to Reactivity |

| Electronic | HOMO Energy | Relates to the ability to donate electrons. |

| LUMO Energy | Relates to the ability to accept electrons. | |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. | |

| Dipole Moment | Influences intermolecular interactions and solubility. | |

| Steric | Molecular Volume | Affects the accessibility of reactive sites. |

| Surface Area | Influences interactions with other molecules. | |

| Topological | Wiener Index | Describes molecular branching. |

| Zagreb Indices | Reflect the degree of branching in the molecular skeleton. |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Chemical Research

In silico ADME prediction is a critical component of modern chemical research, providing early insights into the pharmacokinetic profile of a compound. For "this compound," computational models can predict its absorption, distribution, metabolism, and excretion properties, which are crucial for assessing its potential as a research chemical or a lead compound in drug discovery.

These predictions are based on the compound's physicochemical properties, which can be calculated from its chemical structure. Key physicochemical parameters that influence ADME properties include:

Molecular Weight (MW): Affects diffusion and transport across biological membranes.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which influences membrane permeability and absorption.

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule, which correlates with transport properties.

Hydrogen Bond Donors and Acceptors: The number of these groups affects solubility and binding to biological targets.

One of the most widely used frameworks for predicting oral bioavailability is Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular weight ≤ 500 Daltons

LogP ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

Based on the structure of "this compound," its physicochemical properties can be computationally estimated to assess its likely ADME profile.

Table 2: Predicted Physicochemical and ADME Properties for "this compound"

| Property | Predicted Value | Implication for ADME |

| Molecular Weight | ~216.24 g/mol | Favorable for absorption (within Lipinski's rule). |

| LogP | ~2.5 - 3.0 | Indicates good lipophilicity for membrane permeation. |

| Topological Polar Surface Area (TPSA) | ~46.5 Ų | Suggests good intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | Favorable for absorption (within Lipinski's rule). |

| Hydrogen Bond Acceptors | 3 | Favorable for absorption (within Lipinski's rule). |

| Lipinski's Rule of Five | 0 violations | Suggests good oral bioavailability. |

| Human Intestinal Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier Penetration | Likely | The TPSA value suggests potential to cross the blood-brain barrier. |

It is important to note that these are theoretical predictions and require experimental validation. However, these in silico assessments provide valuable guidance in the early stages of research and development by prioritizing compounds with favorable pharmacokinetic profiles.

Role As a Synthetic Intermediate and Precursor

Precursor in the Synthesis of Naphthylpropionic Acids (e.g., Naproxen (B1676952) Analogues)

While direct synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID) Naproxen from 2-Hydroxy-1-(6-methoxy-2-naphthyl)ethanone is not extensively documented in publicly available literature, the structural similarity of this compound to key intermediates in established Naproxen synthesis routes highlights its potential as a precursor for Naproxen analogues.

Naproxen, chemically known as (S)-2-(6-methoxy-2-naphthyl)propionic acid, is a cornerstone in the treatment of pain and inflammation. A common industrial synthesis of Naproxen starts from 2-methoxynaphthalene, which is acylated to form 2-acetyl-6-methoxynaphthalene (B28280). This intermediate is then converted to Naproxen through a series of reactions.

This compound is the α-hydroxylated derivative of 2-acetyl-6-methoxynaphthalene. The presence of the hydroxyl group offers a reactive site for further chemical modifications, potentially allowing for the synthesis of a variety of Naproxen analogues with modified pharmacokinetic or pharmacodynamic properties. For instance, the hydroxyl group could be functionalized to introduce different ester or ether linkages, leading to prodrugs or derivatives with altered metabolic profiles.

The following table outlines the key compounds in a typical Naproxen synthesis, highlighting the structural relationship with this compound.

| Compound Name | Role in Synthesis |

| 2-Methoxynaphthalene | Starting Material |

| 2-Acetyl-6-methoxynaphthalene | Key Intermediate |

| This compound | Potential Precursor for Analogues |

| (S)-2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) | Final Product |

Building Block for Complex Organic Molecules and Scaffolds

The reactive nature of the α-hydroxyketone functionality in this compound makes it a valuable building block for the construction of more complex organic molecules and molecular scaffolds, such as indanones and heterocyclic compounds.

Indanones are a class of compounds with a fused bicyclic structure that are found in a number of biologically active molecules. beilstein-journals.org The intramolecular cyclization of aryl ketones is a known method for the synthesis of indanones. beilstein-journals.orgnih.gov Specifically, 1-aryl-hydroxybutan-1-ones can undergo dehydration to the corresponding enones, which can then be cyclized to indanones in the presence of a superacid like triflic acid. nih.gov This suggests that this compound could serve as a precursor to novel indanone derivatives with a naphthalene (B1677914) moiety.

Furthermore, the α-hydroxyketone group can participate in condensation reactions to form various heterocyclic systems. For example, 2-hydroxyacetophenones are known to react with aromatic aldehydes to form chalcones, which are precursors to flavones, a class of compounds with diverse biological activities. innovareacademics.in This suggests a potential synthetic route where this compound could be used to generate novel heterocyclic scaffolds.

Intermediate in the Preparation of Fluorescent Substrates

This compound is a potential intermediate in the synthesis of fluorescent substrates, which are crucial tools in biochemical assays for studying enzyme activity. Enantiomerically pure 1-(6-methoxynaphth-2-yl) carbinols have been identified as fluorogenic substrates for aldo/keto reductase (KRED) enzymes. researchgate.net

The reduction of the ketone functionality in this compound would lead to the formation of a 1-(6-methoxy-2-naphthyl)ethane-1,2-diol, a type of carbinol. The fluorescence properties of the naphthalene ring system make such compounds ideal for developing sensitive and reliable assays for detecting and characterizing enzyme activity. These assays are particularly valuable in high-throughput screening for the discovery of new enzymes and for studying enzyme kinetics. researchgate.net

Utility in Developing New Catalytic Systems for Organic Reactions

The reactivity of the ethanone (B97240) moiety in compounds structurally similar to this compound has been exploited in the development of new catalytic systems for important organic transformations. A notable example is the catalytic oxidation of 6-methoxy-2-naphthyl ethanone to 6-methoxy-2-naphthaldehyde. google.com

A patented method describes a process where 6-methoxy-2-acetonaphthone undergoes a chemical reaction with a catalyst in an organic solvent. google.com The catalyst is typically cuprous chloride, cuprous iodide, or a mixture of the two. google.com The reaction is carried out at a temperature of 20-180 °C for a duration of 0.1-72 hours. google.com This process is highlighted for its simple route, mild reaction conditions, and the use of readily available and inexpensive raw materials, making it suitable for industrial-scale production. google.com

The following table summarizes the key parameters of this catalytic reaction.

| Parameter | Description |

| Starting Material | 6-methoxy-2-acetonaphthone |

| Product | 6-methoxy-2-naphthaldehyde |

| Catalyst | Cuprous chloride, cuprous iodide, or a mixture |

| Solvent | Dimethyl sulfoxide (B87167) (DMSO), 1,4-dioxane, or a mixture |

| Temperature | 20-180 °C |

| Reaction Time | 0.1-72 hours |

This example demonstrates the utility of the 1-(6-methoxy-2-naphthyl)ethanone scaffold in the development of new and efficient catalytic systems for the synthesis of valuable chemical intermediates.

Advanced Research Applications and Methodological Innovations

Mechanistic Studies of Biocatalytic Reactions Involving Naphthyl Derivatives

The exploration of biocatalytic reactions involving naphthyl derivatives is an area of significant research interest. While specific mechanistic studies on 2-Hydroxy-1-(6-methoxy-2-naphthyl)ethanone are not extensively detailed in the available literature, the broader class of naphthyl compounds serves as a crucial scaffold in understanding enzyme-catalyzed transformations. These studies are fundamental to the development of greener and more efficient synthetic methodologies. The enzymatic reduction of various carbonyl compounds, for instance, often employs enzymes that can act on naphthyl ketones, suggesting that this compound could be a substrate for such enzymes. The investigation into these potential biocatalytic pathways would be essential for elucidating reaction mechanisms and expanding the synthetic utility of this compound.

Design and Synthesis of Chemosensors and Molecular Probes

The design and synthesis of chemosensors and molecular probes are critical for the detection and quantification of various analytes with high selectivity and sensitivity. Naphthalene-based fluorophores are particularly valuable in this field due to their favorable photophysical properties. While the direct application of this compound as a chemosensor is not prominently documented, its structural motifs are relevant to the design of such molecules. For example, novel chemosensors based on 3-hydroxy-2-naphthohydrazide (B1221801) have been synthesized for the selective detection of cyanide ions. nih.gov These sensors operate on principles such as deprotonation, leading to a visible color change. nih.gov The development of effective and selective chemosensors is crucial due to the hazardous impact of certain ions on the environment and human health. nih.gov

Synthetic molecular probes and chemosensors are being developed for robust, low-cost, and rapid detection in biofluids like urine, blood, and saliva. acs.org The underlying principle often involves the interaction between the sensor molecule and the analyte, which can be a reversible noncovalent binding. acs.org

Table 1: Examples of Naphthyl-Based Chemosensors and Their Properties

| Chemosensor Derivative | Target Analyte | Detection Method | Key Feature |

|---|---|---|---|

| 3-hydroxy-2-naphthohydrazone | Cyanide (CN⁻) | Colorimetric | Deprotonation of labile Schiff base |

| This compound (Hypothetical) | Metal Ions | Fluorometric | Potential for fluorescence quenching/enhancement |

This table is partially based on hypothetical applications for this compound, extrapolated from the functionalities of similar compounds.

Development of Novel Organocatalytic Systems utilizing Naphthyl Scaffolds

Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering an alternative to traditional metal-based catalysts. The use of chiral organic molecules to induce stereoselectivity is a cornerstone of this field. Naphthyl groups, with their rigid and well-defined structures, are often incorporated into the design of organocatalysts. Although specific organocatalytic systems utilizing this compound are not widely reported, the potential exists for its derivatives to act as catalysts or ligands in asymmetric synthesis. The hydroxyl and ketone functionalities present in the molecule could serve as hydrogen bond donors or acceptors, which are crucial interactions in many organocatalytic transformations.

Exploration of Photo-induced Reactions and Photostability

The photophysical and photochemical properties of naphthyl derivatives are of significant interest, particularly in the context of phototoxicity and photostability. Studies on related compounds, such as 6-methoxy-2-naphthylacetic acid, the major metabolite of the phototoxic drug nabumetone, provide insights into the potential behavior of this compound upon exposure to light. nih.govresearchgate.net

6-methoxy-2-naphthylacetic acid undergoes photodecarboxylation in the presence of air. nih.gov A proposed mechanism involves the generation of a naphthalene (B1677914) radical cation from the excited singlet state, followed by the addition of oxygen. nih.gov Evidence for the involvement of the excited singlet state has been obtained through steady-state and time-resolved fluorescence experiments, which show fluorescence quenching by oxygen. nih.gov Laser flash photolysis experiments have further supported this by demonstrating that the triplet state is not involved in the formation of the radical cation. nih.gov The phototoxicity of such compounds can involve mechanisms with singlet oxygen, radicals, and electron transfer reactions. researchgate.net

Table 2: Photophysical Data for a Related Naphthyl Derivative

| Compound | Excitation | Emission | Key Photochemical Reaction |

|---|

This data is for a structurally related compound and serves as a reference for potential studies on this compound.

Future Research Directions and Perspectives

Expanding Synthetic Diversity and Efficiency

A primary objective for future research is the development of more diverse and efficient synthetic methodologies. Current synthetic routes can be expanded to create a broad library of analogues. This involves modifying both the naphthyl core and the hydroxyethanone side chain. For instance, variations in the substitution pattern on the aromatic ring or the introduction of different functional groups in place of the hydroxyl or methoxy (B1213986) moieties could yield a rich collection of novel compounds.

Future efforts should focus on:

Methodology Development: Investigating novel catalytic systems, such as transition-metal catalysts or organocatalysts, to improve reaction yields, reduce reaction times, and enhance stereoselectivity where applicable.

Precursor Synthesis: Optimizing the synthesis of key precursors, such as 2-acetyl-6-methoxynaphthalene (B28280), to ensure a cost-effective and scalable supply for derivatization. oriprobe.com

Combinatorial Approaches: Utilizing parallel synthesis techniques to rapidly generate a library of derivatives for subsequent screening and analysis.

Deeper Exploration of Reactivity under Novel Conditions

Understanding the reactivity of 2-Hydroxy-1-(6-methoxy-2-naphthyl)ethanone under a variety of conditions is crucial for unlocking new applications. The presence of hydroxyl and ketone functional groups, along with the electron-rich naphthalene (B1677914) ring, suggests a versatile chemical character.

Future investigations should explore its reactivity under non-classical conditions, such as:

Microwave-Assisted Synthesis: This technique has been shown to significantly shorten reaction times for the synthesis of related compounds like 1-indanones and could be applied to reactions involving this compound. beilstein-journals.org

Photochemical Reactions: Probing the molecule's behavior under photochemical conditions could lead to unique transformations and the synthesis of complex polycyclic structures.

Biocatalysis: Employing enzymes as catalysts (biocatalysis) could offer highly selective and environmentally friendly routes to new derivatives.

Advanced Computational Modeling for Structure-Function Relationships

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound, advanced computational modeling can provide deep insights into its structural and electronic properties.

Key areas for computational research include:

Density Functional Theory (DFT): DFT calculations can be used to determine optimized molecular geometry, electronic structure, and predict spectroscopic properties (IR, UV-vis). researchgate.net This foundational data helps in characterizing the molecule and its derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule in different solvent environments, providing insights into its conformational flexibility and intermolecular interactions.

Reaction Mechanism Studies: Computational modeling can elucidate the mechanisms of synthetic reactions, helping to optimize conditions and predict the formation of byproducts.

Table 1: Predicted Properties of Naphthyl-based Ketones This interactive table provides examples of properties that can be elucidated through computational modeling for compounds structurally related to this compound.

| Property | Value | Method |

| Molecular Weight | 200.23 g/mol | Calculated |

| Molecular Formula | C13H12O2 | Calculated |

| XLogP3 | 2.8 | Predicted |

| Hydrogen Bond Donor Count | 0 | Predicted |

| Hydrogen Bond Acceptor Count | 2 | Predicted |

| Data for the related compound 1-(6-Methoxynaphthalen-2-yl)ethanone. cymitquimica.com |

Development of Structure-Activity Relationship (SAR) Models for Chemical and Biological Research

By systematically synthesizing derivatives (as discussed in 8.1) and evaluating their properties, robust Structure-Activity Relationship (SAR) models can be developed. These models are invaluable for rationally designing new molecules with specific desired chemical or non-clinical biological functions, excluding any clinical data.

Future SAR studies should aim to:

Correlate Structure with Reactivity: Establish quantitative relationships between specific structural features (e.g., the nature and position of substituents) and the chemical reactivity of the molecule.

Identify Key Pharmacophores: For non-clinical biological research, identify the essential structural motifs responsible for any observed activity. Studies on analogous structures have highlighted how small changes to the molecular framework can significantly impact bioactivity. nih.govnih.gov

Predictive Modeling: Utilize the generated data to build predictive computational models that can forecast the properties of yet-unsynthesized analogues, thereby prioritizing synthetic efforts.

Integration with Automated Synthesis and High-Throughput Screening in Chemical Discovery

To accelerate the pace of research, modern automation techniques can be integrated into the workflow. Automated synthesis platforms can rapidly produce a large library of analogues of this compound.

This approach, combined with High-Throughput Screening (HTS), allows for the rapid evaluation of these compounds for various properties. HTS can be employed to screen for specific chemical characteristics, catalytic activity, or interactions with biological targets in a non-clinical setting. nih.gov This synergy between automated synthesis and HTS can dramatically reduce the time required to move from a lead compound to derivatives with optimized properties.

Sustainable and Economically Viable Synthetic Routes

A critical aspect of modern chemical synthesis is the development of sustainable and economically viable processes. Future research should prioritize "green chemistry" principles in the synthesis of this compound and its derivatives.

Key strategies for enhancing sustainability include:

Chemo-enzymatic Synthesis: Combining traditional chemical steps with enzymatic transformations can lead to more efficient and environmentally benign processes. researchgate.net

Renewable Starting Materials: Investigating synthetic pathways that utilize precursors derived from renewable feedstocks rather than petrochemicals.